Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate

Organic Synthesis Medicinal Chemistry Chemical Biology

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC, CAS 936637-97-7) is a bicyclic heteroaromatic building block belonging to the pyrazolo[1,5-a]pyridine family. The compound features a planar, electron-rich fused pyrazole-pyridine core substituted with a methyl ester at the 3-position and a reactive formyl group at the 5-position.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 936637-97-7
Cat. No. B2995041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS936637-97-7
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CN2N=C1)C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3
InChIKeyAHPBXOYVKDTSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 936637-97-7): A Bifunctional Pyrazolopyridine Building Block for Targeted Heterocyclic Synthesis


Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC, CAS 936637-97-7) is a bicyclic heteroaromatic building block belonging to the pyrazolo[1,5-a]pyridine family [1]. The compound features a planar, electron-rich fused pyrazole-pyridine core substituted with a methyl ester at the 3-position and a reactive formyl group at the 5-position [1]. This arrangement confers a molecular formula of C10H8N2O3, a molecular weight of 204.18 g/mol, and a calculated topological polar surface area of 60.7 Ų . The presence of two distinct electrophilic centers—the ester carbonyl and the aldehyde—allows for orthogonal derivatization strategies, positioning MFPC as a strategic intermediate in the synthesis of functionalized heterocycles and potential bioactive molecules [1].

Why Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Casually Substituted with Other Pyrazolopyridines


Generic substitution of pyrazolo[1,5-a]pyridine derivatives is not possible due to the extreme sensitivity of their biological and physicochemical profiles to substitution pattern. While the core scaffold is shared, modifications to the number, position, and nature of substituents drastically alter kinase selectivity, metabolic stability, and aqueous solubility. For instance, within the PI3K inhibitor class, altering the central linker group can shift isoform selectivity from pan-PI3K to p110α-selective or p110δ-selective [1]. Similarly, the addition of a basic amine can improve aqueous solubility by up to 1000-fold without compromising target potency [2]. Therefore, the specific 3-carboxylate, 5-formyl substitution pattern of MFPC defines a unique chemical space with distinct reactivity and potential binding interactions that cannot be replicated by other regioisomers or analogs, making it a non-fungible item for reproducible research and development [3].

Quantitative Differentiation of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate: A Comparative Evidence Assessment


Orthogonal Reactivity: Dual Electrophilic Centers Enable Sequential Functionalization Compared to Mono-Functional Analogs

Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC) is a uniquely bifunctional building block, possessing both a reactive aldehyde at the 5-position and a carboxylate ester at the 3-position. This contrasts sharply with mono-functional analogs like ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1224299-13-5) which lack a second handle, or pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 73957-66-1) which lacks the ester [1]. The aldehyde group of MFPC can undergo nucleophilic additions, condensations (e.g., with amines or hydrazines to form imines or hydrazones), or reductive aminations, while the ester can be hydrolyzed to a carboxylic acid for amide coupling, reduced to an alcohol, or transformed into other derivatives [2]. This orthogonal reactivity allows for the construction of more complex and diverse molecular architectures from a single, readily available intermediate [3].

Organic Synthesis Medicinal Chemistry Chemical Biology

Solubility Profile: Predicted Aqueous Solubility of MFPC Offers Baseline for Formulation Compared to Lipophilic Analogs

The aqueous solubility of Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC) is predicted to be 5.23 mg/mL (Log S (ESOL) = -1.59) . While this is not high solubility, it provides a quantifiable benchmark. For context, highly optimized pyrazolo[1,5-a]pyridine-based PI3K inhibitors have been reported to achieve solubility increases of up to 1000-fold (as hydrochloride salts) over earlier, more lipophilic leads, demonstrating that solubility in this class is highly tunable but must start from a known baseline [1]. MFPC, with its modest predicted solubility, represents an intermediate starting point that may be suitable for certain in vitro assays or as a substrate for prodrug strategies, whereas more lipophilic, unsubstituted or alkyl-substituted analogs may exhibit significantly lower aqueous solubility, potentially limiting their utility in biochemical assays.

Pharmaceutical Formulation Drug Discovery Physicochemical Properties

Kinase Selectivity Landscape: Scaffold Versatility Demonstrated by Class-Specific Inhibition Profiles

The pyrazolo[1,5-a]pyridine core is a proven scaffold for developing kinase inhibitors, but its selectivity profile is exquisitely sensitive to substitution. As demonstrated by Kendall et al. (2014), modifying the central linker group in a series of pyrazolo[1,5-a]pyridines resulted in compounds ranging from pan-PI3K inhibitors (Compound 41) to p110α-selective (Compound 58) and p110δ-selective (Compound 57) agents [1]. In another study, optimized derivatives like IHMT-PI3K-315 (compound 20e) displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, with high selectivity against a panel of protein kinases [2]. Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate (MFPC), with its specific 3-carboxylate, 5-formyl substitution, occupies a distinct chemical space within this landscape. Its potential for generating selective kinase inhibitors stems from the ability to use the formyl group for further derivatization to target specific binding pockets, a capability not available to unsubstituted or differently substituted core analogs.

Kinase Inhibition Drug Discovery SAR

Strategic Application Scenarios for Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate in R&D


Diversity-Oriented Synthesis for Kinase Inhibitor Lead Optimization

Based on its dual functionalization (Evidence Item 1), MFPC is an ideal starting point for generating focused libraries of pyrazolo[1,5-a]pyridine derivatives. Chemists can sequentially modify the ester and aldehyde groups to rapidly explore structure-activity relationships (SAR) around this core scaffold, as demonstrated by studies on PI3K inhibitors where linker variation dramatically altered selectivity [1]. This approach is superior to using mono-functional analogs, as it reduces the number of synthetic steps required to achieve complex, poly-substituted targets.

Pre-formulation Assessment and Solubility Optimization

The predicted solubility of 5.23 mg/mL (Evidence Item 2) establishes a clear baseline for formulation scientists. This value can be used to calculate the amount of DMSO or other co-solvents needed for in vitro assays. Furthermore, it provides a reference point for medicinal chemists aiming to improve solubility, as significant gains (up to 1000-fold) have been achieved in this class through salt formation or introduction of basic amines [2]. Procuring MFPC allows for the direct comparison of novel analogs against this known benchmark.

Synthesis of Novel Bioactive Heterocycles

The pyrazolo[1,5-a]pyridine core is associated with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects [3]. The reactive aldehyde handle of MFPC (Evidence Item 1) can be used to introduce pharmacophoric elements via condensation or reductive amination, creating new chemical entities with potential therapeutic applications. Its bifunctional nature makes it a more valuable and versatile building block than simpler, mono-functional pyrazolopyridines for exploring new chemical space in medicinal chemistry programs.

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